Cas no 877648-15-2 (N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide)
N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide
- MFCD06406769
- CHEMBL1593591
- F2504-0568
- HMS1903K02
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- NCGC00136113-01
- AKOS002055693
- AKOS021679304
- N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- 877648-15-2
- N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- G856-4933
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
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- Inchi: 1S/C25H31N3O3S/c1-19-16-20(2)25(21(3)17-19)32(29,30)26-18-23(24-10-7-15-31-24)28-13-11-27(12-14-28)22-8-5-4-6-9-22/h4-10,15-17,23,26H,11-14,18H2,1-3H3
- InChI Key: UDKMYRLNSMWMGY-UHFFFAOYSA-N
- SMILES: S(C1C(C)=CC(C)=CC=1C)(NCC(C1=CC=CO1)N1CCN(C2C=CC=CC=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 453.20861303g/mol
- Monoisotopic Mass: 453.20861303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 74.2Ų
N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2504-0568-2μmol |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-5μmol |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-10μmol |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-20μmol |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-1mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-2mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-3mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-4mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-5mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0568-10mg |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
877648-15-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide
Introduction to N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS No. 877648-15-2)
N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide, identified by its CAS number 877648-15-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural composition of this molecule, featuring a furan ring, a piperazine moiety, and a sulfonamide group attached to a trimethyl-substituted benzene core, contributes to its unique chemical and pharmacological properties.
The furan moiety in N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide is a key feature that influences its reactivity and biological interactions. Furan derivatives are well-known for their involvement in various biological pathways and have been explored in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the furan ring in this compound suggests potential interactions with biological targets that are sensitive to furan-based structures.
The second major component of this molecule is the piperazine group, specifically 4-substituted piperazine. Piperazine derivatives are widely recognized for their role as pharmacophores in medicinal chemistry. They are commonly found in drugs used to treat conditions such as hypertension, allergies, and parasitic infections. The piperazine moiety in N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide likely contributes to its pharmacological activity by interacting with specific receptors or enzymes in the body.
The third key structural element is the sulfonamide group. Sulfonamides are a class of compounds that have been extensively studied for their antimicrobial properties. They function by inhibiting bacterial growth through mechanisms such as disrupting DNA synthesis or metabolic pathways. The incorporation of a sulfonamide group into N-2-(furan-2-yl strong])-2-(< strong >4 - phen ylpiperazin - 1 - yl strong>)ethyl-< strong > 2 , 4 , 6 - trim ethylb enz ene - 1 - sulf on am ide strong>) suggests that this compound may exhibit similar antimicrobial activities or other therapeutic effects associated with sulfonamides.
The benzene core of N-2-(< strong >furan - 2 - yl strong >)-2-(< strong >4 - phen ylpiperazin - 1 - yl strong>)ethyl-< strong > 2 , 4 , 6 - trim ethylb enz ene - 1 - sulf on am ide strong>) is further substituted with three methyl groups at the 2nd, 4th, and 6th positions. This trimethylation enhances the lipophilicity of the molecule and can influence its ability to cross biological membranes. The lipophilic nature of this compound may be advantageous for achieving optimal bioavailability and target engagement.
In recent years, there has been growing interest in the development of multitarget-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously. N-2-(< strong >furan - 2 - yl strong >)-2-(< strong >4 - phen ylpiperazin - 1 - yl strong>)ethyl-< strong > 2 , 4 , 6 - trim ethylb enz ene - 1 - sulf on am ide strong>) fits well within this paradigm due to its complex structure and multiple pharmacophoric sites. Such MTDLs have shown promise in treating complex diseases by modulating multiple pathways involved in pathogenesis.
The synthesis of N-2-(< strong >furan - 2 - yl strong >)-2-(< strong >4 - phen ylpiperazin - 1 - yl strong>)ethyl-< strong > 2 , 4 , 6 - trim ethylb enz ene - 1 - sulf on am ide strong>) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as the furan derivative and the piperazine scaffold. These intermediates are then coupled together through various chemical transformations, including nucleophilic substitution reactions and condensation reactions.
The final step in the synthesis involves introducing the sulfonamide group onto the benzene core. This can be achieved through reactions such as sulfonylation followed by nucleophilic substitution with the piperazine derivative. The choice of reagents and reaction conditions is critical to obtaining the desired product with minimal side reactions.
Evaluation of N-2-(< strong >furan - 2 - yl strong >)-2-(< strong >4 - phen ylpiperazin - 1 - yl strong>)ethyl-< strong > 2 , 4 , 6 - trim ethylb enz ene - 1 - sulf on am ide stron g>) has been conducted both in vitro and in vivo to assess its potential therapeutic applications. In vitro studies have focused on assessing its interaction with various biological targets such as enzymes and receptors relevant to neurological disorders, cardiovascular diseases, and infectious diseases. These studies have provided insights into its mechanism of action and potential therapeutic efficacy.
In vivo studies have further validated these findings by evaluating the compound's pharmacokinetic properties and its ability to modulate disease-related symptoms in animal models. These studies have demonstrated that N-2-(< str on g >furan -
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